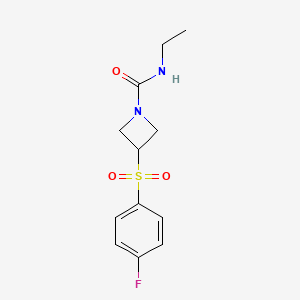

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

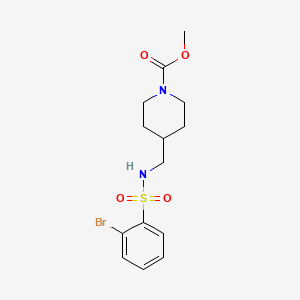

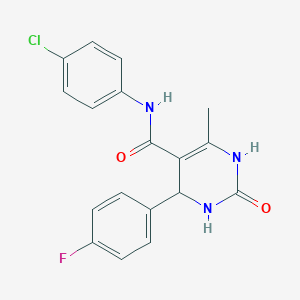

“N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” is a chemical compound that belongs to the class of azetidines . Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Synthesis Analysis

The synthesis of azetidines involves the polymerization of ring-strained nitrogen-containing monomers . The first living OROP of 2-alkyl-N-sulfonyl aziridines was presented by Carlotti, Taton, and coworkers in 2016 . The OROP of N-tosyl-2-substituedaziridines takes place in the presence of 1,3-bis(isopropyl)-4,5(dimethyl)imidazole-2-ylidene, as a sterically hindered organocatalyst, and activated secondary N-tosyl amine as the initiator .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a four-membered azetidine ring with a sulfonyl group attached to a fluorophenyl group . The empirical formula is C9H10FNO2S, and the molecular weight is 215.24 .Chemical Reactions Analysis

Azetidines are involved in anionic and cationic ring-opening polymerizations . They can be used to produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C9H10FNO2S, and it has a molecular weight of 215.24 .Wissenschaftliche Forschungsanwendungen

Biochemical Applications

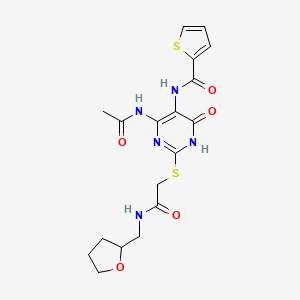

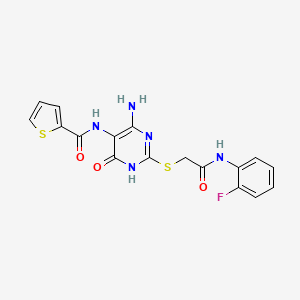

The metabolism and disposition studies of compounds structurally related to N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide, such as γ-Aminobutyric Acid Type A Receptor Partial Agonists, have been thoroughly investigated. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of novel therapeutic agents, demonstrating the compound's metabolic pathways and excretion methods in humans. The elucidation of such pathways is fundamental for the development of new drugs with improved efficacy and safety profiles (Shaffer et al., 2008).

Pharmacological Applications

Research into azetidine derivatives, such as azetidine 2-carboxylic acid, has revealed their impact on ion uptake and release in plant roots, indicating potential applications in agricultural chemistry and pharmacology to modulate biological systems' ion transport processes (Pitman et al., 1977).

Material Science and Sensor Development

Azetidine derivatives have also been utilized in the development of highly sensitive and selective chemosensors for ions like Cu2+ and H2PO4−. This application is crucial for environmental monitoring, clinical diagnostics, and the chemical industry, showcasing the versatility of azetidine-based compounds in creating novel detection and monitoring tools (Meng et al., 2018).

Antimicrobial and Antitumor Applications

The synthesis and evaluation of azetidine-containing compounds for antimicrobial and antitumor activities illustrate the potential of this compound in contributing to the development of new therapeutic agents. These studies focus on creating compounds with significant biological activities against specific pathogens or cancer cells, providing a pathway for novel drug discovery and development (Syamaiah et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXGKZVWJYARAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)

![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)